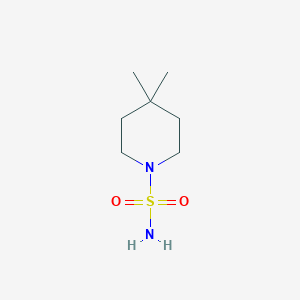
4,4-Dimethylpiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethylpiperidine-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a piperidine ring substituted with two methyl groups at the 4-position and a sulfonamide group at the 1-position. Sulfonamides are widely used in medicinal chemistry due to their antibacterial, antiviral, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpiperidine-1-sulfonamide typically involves the reaction of 4,4-dimethylpiperidine with a sulfonyl chloride in the presence of a base. The reaction proceeds through the nucleophilic attack of the amine group on the sulfonyl chloride, forming the sulfonamide bond .
Industrial Production Methods: Industrial production of sulfonamides generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethylpiperidine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 4,4-Dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethylpiperidine: A related compound without the sulfonamide group.
N,4-Dimethylpiperidine-1-sulfonamide: A similar compound with an additional methyl group on the nitrogen atom.
Piperidine-1-sulfonamide: A simpler sulfonamide derivative without the methyl groups
Uniqueness: 4,4-Dimethylpiperidine-1-sulfonamide is unique due to the presence of both the piperidine ring and the sulfonamide group, which confer specific chemical and biological properties. The methyl groups at the 4-position also influence its reactivity and interactions with biological targets .
Eigenschaften
CAS-Nummer |
4109-01-7 |
|---|---|
Molekularformel |
C7H16N2O2S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
4,4-dimethylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-7(2)3-5-9(6-4-7)12(8,10)11/h3-6H2,1-2H3,(H2,8,10,11) |
InChI-Schlüssel |
VHEKHXNHEHLUNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)S(=O)(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


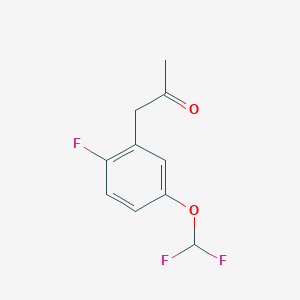
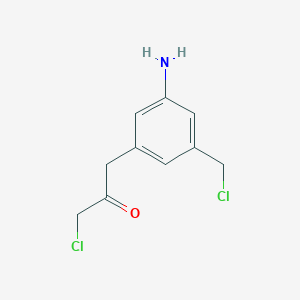
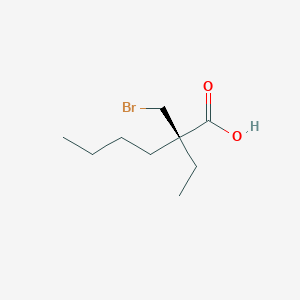
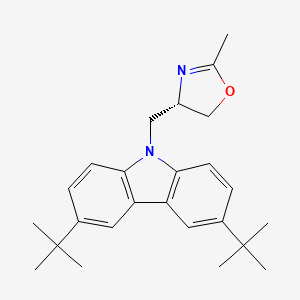
![({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14064801.png)
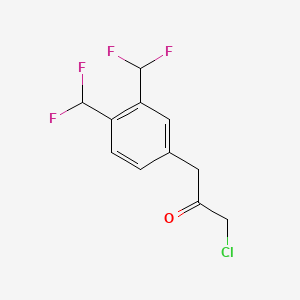
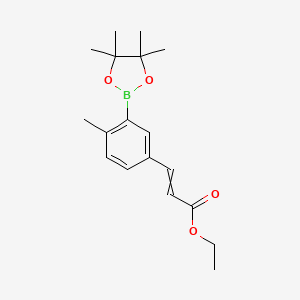

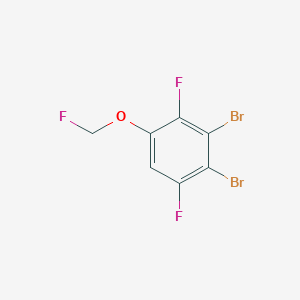
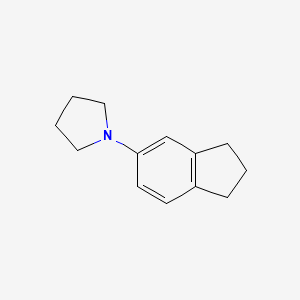
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)


